Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide
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Overview
Description
Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C13H16O4S. It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide involves several steps. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve bulk custom synthesis and procurement to ensure the availability of high-purity compounds .
Chemical Reactions Analysis
Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Scientific Research Applications
Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes .
Comparison with Similar Compounds
Benzyl 2-methyltetrahydrothiophene-2-carboxylate 1,1-dioxide can be compared with other thiophene derivatives such as:
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Known for its applications in medicinal chemistry as an inhibitor of tumor necrosis factor-α converting enzyme.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial, antiviral, and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H16O4S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
benzyl 2-methyl-1,1-dioxothiolane-2-carboxylate |
InChI |
InChI=1S/C13H16O4S/c1-13(8-5-9-18(13,15)16)12(14)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
ZDHYSYRWHCPUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1(=O)=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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